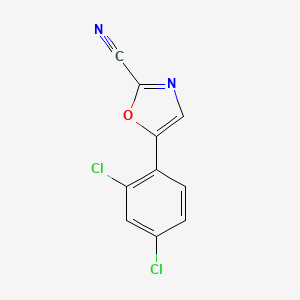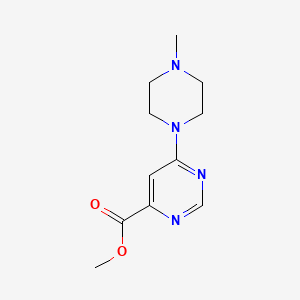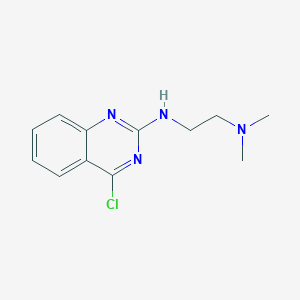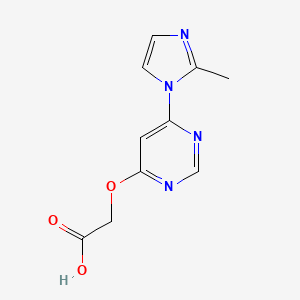
4-氯-2-甲基-6-(1-苯乙基)嘧啶
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine”, often involves the use of organolithium reagents . The reaction mixture is quenched with a molar equivalent of water to produce the dihydropyrimidine. This dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains a phenylethyl group attached to the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines, including “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine”, are known to undergo various chemical reactions. For instance, they can react with N-methylpiperazine through a highly regioselective process, favoring the formation of C-4 substituted products .科学研究应用
非线性光学性质和结构分析
研究重点放在噻嘌呤衍生物的结构参数、电子和非线性光学性质上,包括苯基嘧啶衍生物。这些化合物以其在医学和非线性光学领域的应用前景而闻名。利用密度泛函理论(DFT)和时变密度泛函理论(TDDFT)进行的详细研究表明,这些衍生物具有相当的非线性光学(NLO)特性,使它们适用于光电应用。研究强调了这些化合物在开发具有增强NLO性质的新材料中的重要性(Hussain et al., 2020)。
嘧啶衍生物的合成和表征
已经探索了各种嘧啶衍生物的新合成途径,包括与4-氯-2-甲基-6-(1-苯乙基)嘧啶相关的化合物。这些研究涉及制备可作为进一步化学转化的中间体的化合物,潜在地导致具有药理特性的物质。这些研究强调了嘧啶衍生物在合成具有潜在药用应用的新化合物方面的多功能性(Ogurtsov & Rakitin, 2021)。
药物化学和药理潜力
嘧啶衍生物已被广泛研究其药物化学应用,重点放在它们在生物过程中的作用以及作为镇痛和抗炎药物的潜力上。合成新型嘧啶衍生物及其药理评价揭示出,对嘧啶核心的某些修饰可以导致改善的抗炎和镇痛活性。这些发现有助于不断寻找新的治疗剂(Muralidharan, James Raja, & Asha Deepti, 2019)。
超分子化学和共晶形成
涉及氨基嘧啶和各种羧酸,包括4-氯-2-甲基-6-(1-苯乙基)嘧啶衍生物的衍生物,设计共晶是一个重要的研究领域。这些研究旨在了解通过氢键和其他非共价相互作用形成的超分子结构。研究突出了这些共晶在形成具有特定性质的稳定结构方面的潜力,为它们在材料科学和制药配方中的应用铺平了道路(Ebenezer, Muthiah, & Butcher, 2011)。
安全和危害
The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
未来方向
The future directions for “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, there is interest in the development of new pyrimidine compounds with different biological profiles . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential area of future research .
作用机制
Target of Action
The primary target of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the amino-terminal of newly synthesized proteins.
Mode of Action
It is known to interact with its target, methionine aminopeptidase 1, leading to changes in the enzyme’s function
Result of Action
Given its interaction with methionine aminopeptidase 1, it can be hypothesized that it may affect protein synthesis and processing at the cellular level .
生化分析
Biochemical Properties
4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine participates in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase, which is involved in neurotransmission. The compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. Additionally, it interacts with proteins like tumor necrosis factor-alpha (TNF-α), modulating inflammatory responses. These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent .
Cellular Effects
4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting NF-κB activation, the compound reduces the expression of pro-inflammatory cytokines. Furthermore, it impacts gene expression by modulating the activity of transcription factors, leading to altered cellular metabolism and reduced oxidative stress .
Molecular Mechanism
The molecular mechanism of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. This inhibition prevents the breakdown of acetylcholine, resulting in prolonged neurotransmission. Additionally, the compound interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. These molecular interactions contribute to its neuroprotective and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine change over time. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity for extended periods. It undergoes gradual degradation when exposed to light and high temperatures. Long-term studies have shown that the compound’s effects on cellular function, such as reduced inflammation and oxidative stress, persist over time, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, emphasizing the importance of dose optimization in therapeutic applications .
Metabolic Pathways
4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion. The compound’s metabolism affects metabolic flux and alters the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is transported and distributed through specific transporters and binding proteins. It interacts with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and liver .
Subcellular Localization
4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. The compound’s localization is influenced by post-translational modifications, such as phosphorylation and acetylation, which direct it to specific cellular compartments. These modifications play a crucial role in regulating its biochemical activity .
属性
IUPAC Name |
4-chloro-2-methyl-6-(1-phenylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-9(11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNAMNKOOMVIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)
![1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479251.png)
![5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479253.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)






